CP-471474 Demonstrates >1,000-Fold MMP-1 Sparing Selectivity Compared to Marimastat's Potent MMP-1 Inhibition
CP-471474 exhibits an MMP-1 IC50 of 1,170 nM, representing >1,670-fold selectivity relative to its MMP-2 IC50 (0.7 nM) and >1,300-fold selectivity relative to its MMP-13 IC50 (0.9 nM) . In contrast, Marimastat demonstrates potent MMP-1 inhibition with IC50 values of 5 nM, only 1.7-fold less potent than its MMP-13 IC50 (0.74 nM) and comparable to its MMP-2 IC50 (6 nM) [1]. This differential MMP-1 sparing profile is mechanistically significant, as clinical musculoskeletal toxicity observed with Marimastat has been attributed to sustained MMP-1 inhibition [2].
| Evidence Dimension | MMP-1 inhibition potency and selectivity ratio |
|---|---|
| Target Compound Data | MMP-1 IC50 = 1,170 nM; MMP-2/MMP-1 selectivity ratio = 1,671 |
| Comparator Or Baseline | Marimastat: MMP-1 IC50 = 5 nM; MMP-13/MMP-1 selectivity ratio = 0.15 |
| Quantified Difference | CP-471474 is 234-fold less potent against MMP-1 than Marimastat (1,170 nM vs 5 nM) |
| Conditions | In vitro enzymatic assays using recombinant human MMP catalytic domains; IC50 determined via fluorogenic substrate cleavage |
Why This Matters
For studies requiring MMP-2/9/13 inhibition without confounding MMP-1-mediated effects on fibrillar collagen turnover or the musculoskeletal toxicity signature observed in clinical trials, CP-471474 provides a cleaner pharmacological tool.
- [1] PMC Table 6. Marimastat (BB-2516) IC50: MMP-1 = 5 nM; MMP-2 = 6 nM; MMP-3 = 200 nM; MMP-9 = 3 nM; MMP-13 = 0.74 nM. View Source
- [2] Fingleton B. MMPs as therapeutic targets—still a viable option? Semin Cell Dev Biol. 2008;19(1):61-68. (Musculoskeletal toxicity context). View Source
